molecular formula C20H24N2O8 B558372 Boc-Asp(OBzl)-OSu CAS No. 13798-75-9

Boc-Asp(OBzl)-OSu

Cat. No. B558372
CAS RN: 13798-75-9
M. Wt: 420.4 g/mol
InChI Key: KEULITJLZYZYPU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Asp(OBzl)-OSu” is a chemical compound used in peptide synthesis . It is a derivative of aspartic acid, an amino acid, and is used for the introduction of aspartic acid residues by Boc SPPS .


Synthesis Analysis

“this compound” is synthesized through Boc solid-phase peptide synthesis . The process involves the reaction of Boc-L-aspartic acid 1-benzyl ester .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H21NO6 . It has a molecular weight of 323.34 g/mol . The structure of the compound includes a benzyl ester group attached to the aspartic acid residue .


Chemical Reactions Analysis

“this compound” is involved in Boc solid-phase peptide synthesis . The compound reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .


Physical And Chemical Properties Analysis

“this compound” appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) . The optical rotation α 25/D (c=1 in methanol) is between -25.5 and -20.5 degrees .

Scientific Research Applications

  • Transesterification and Amide Cis-Trans Isomerization : Niklas et al. (2007) explored the reactivity of Boc-Asp-OBzl in the context of transesterification and amide cis-trans isomerization. Their study highlighted the compound's utility in understanding the coordination and reactivity of different carbonyl groups in the presence of metal ions like Cd and Zn (Niklas, Zahl, & Alsfasser, 2007).

  • Peptide Cross-Linking and Conjugation : Shimohigashi et al. (1989) demonstrated the use of Boc-Asp(OBzl)-containing tripeptide amides in the creation of cross-linked dimeric peptides. These were then used for receptor affinity purification, showcasing its potential in peptide dimerization and bioconjugation processes (Shimohigashi, Kodama, Waki, & Costa, 1989).

  • Synthesis of Isosteres of Peptides : Tong et al. (1990) utilized Boc-Asp-OBzl in the synthesis of peptide isosteres, specifically in the formation of Boc-Abu(PO3Me2)-O t -Bu and Boc-Abu(PO3Me2)-OH. This application is crucial in the development of peptide-based pharmaceuticals and biological research (Tong, Perich, & Johns, 1990).

  • Peptide-Cellulose Conjugate Synthesis : Devarayan et al. (2013) described the synthesis of peptide-cellulose conjugates using Boc-Asp(OBzl)-Ser(PO3Ph2), highlighting its role in the development of novel biocompatible materials and its application in biotechnology (Devarayan, Hachisu, Araki, & Ohkawa, 2013).

  • Development of Highly Sensitive Substrates for Proteases : Kawabata et al. (1988) synthesized peptide amides containing Boc-Asp(OBzl) for use as substrates in studying blood-clotting proteases and trypsin. This research aids in the understanding of enzyme specificity and kinetics, important in medical research and drug development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of "Boc-Asp(OBzl)-OSu" . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULITJLZYZYPU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542775
Record name 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13798-75-9
Record name 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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